Synthesis of (+)-1,2-Diphenylethylenediamine from Benzil: An In-depth Technical Guide
Synthesis of (+)-1,2-Diphenylethylenediamine from Benzil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (+)-1,2-diphenylethylenediamine, a critical chiral building block and ligand in asymmetric synthesis. The synthesis commences with the readily available starting material, benzil (B1666583), and proceeds through the formation of a racemic mixture of 1,2-diphenylethylenediamine, followed by optical resolution to isolate the desired (1R,2R)-(+)-enantiomer. This document details the core methodologies, presents quantitative data in a comparative format, and includes experimental protocols and process diagrams to facilitate practical application in a research and development setting.
Synthetic Strategy Overview
The synthesis of (+)-1,2-diphenylethylenediamine from benzil is a two-stage process:
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Synthesis of Racemic (±)-1,2-Diphenylethylenediamine: This stage involves the reductive amination of benzil. Several methods exist, with variations in the nitrogen source, reducing agent, and reaction conditions. A common approach involves the in-situ formation of a diimine from benzil and an ammonia (B1221849) source, which is then reduced to the corresponding diamine.
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Optical Resolution of (±)-1,2-Diphenylethylenediamine: The racemic mixture of the diamine is separated into its constituent enantiomers. The most established method utilizes a chiral resolving agent, typically L-(+)-tartaric acid, to form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
A prevalent method for the synthesis of racemic 1,2-diphenylethylenediamine is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen and hydrogen source.[1] An alternative and efficient method involves the catalytic transfer hydrogenation of the intermediate formed from benzil and an ammonia source, using a palladium catalyst.
Comparative Data for Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
| Method | Nitrogen Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | Ammonium Formate | Pd/C | Methanol/Water | Ambient | Not Specified | High | [2] |
| From Benzil Dioxime | Hydrazine (B178648) Hydrate (B1144303) | Raney Nickel | Methanol | 58-62 | Not Specified | 98 | [3] |
| Leuckart Reaction | Ammonium Formate | Formic Acid (in situ) | Neat | 120-130 | Not Specified | Varies | [1] |
Experimental Protocol: Reductive Amination of Benzil Dioxime
This protocol is adapted from a procedure for the reduction of benzil dioxime, a derivative of benzil.[3]
Materials:
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Benzil dioxime (can be prepared from benzil and hydroxylamine)
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Methanol
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Raney Nickel
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Activated Carbon
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80% Hydrazine hydrate
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Petroleum ether
Procedure:
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In a 500 mL four-necked flask equipped with a condenser and stirrer, dissolve 48 g (0.20 mol) of 1,2-diphenylethanedione dioxime in 260 mL of methanol.
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Add 2 g of activated carbon and 0.5 g of Raney nickel to the solution.
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Heat the mixture to 60°C.
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Slowly add 28.75 g (0.46 mol) of 80% hydrazine hydrate dropwise, maintaining the reaction temperature between 58°C and 62°C under a nitrogen atmosphere. Control the addition rate to manage gas evolution.
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Monitor the reaction progress by thin-layer chromatography.
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Once the starting material is consumed, cool the mixture and filter off the Raney nickel and activated carbon.
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Distill the filtrate to recover the methanol.
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Dissolve the residue in 200 mL of petroleum ether and allow the product to crystallize over 24 hours.
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Filter the solid product to obtain (±)-1,2-diphenylethylenediamine.
Expected Yield: 98%[3]
Optical Resolution of (±)-1,2-Diphenylethylenediamine
The separation of the racemic diamine is most commonly achieved by fractional crystallization of diastereomeric salts formed with an enantiomerically pure acid. L-(+)-tartaric acid is a widely used and effective resolving agent for this purpose. The (1S,2S)-(-)-diamine forms a less soluble salt with L-(+)-tartaric acid in a water/ethanol mixture, allowing for its separation by filtration. The desired (1R,2R)-(+)-diamine can then be recovered from the mother liquor.
Comparative Data for Optical Resolution
| Resolving Agent | Solvent | Key Separation Step | Yield of Diastereomeric Salt | Enantiomeric Purity (ee%) | Reference |
| L-(+)-Tartaric Acid | Water/Ethanol | Fractional Crystallization | 63-69% (of the less soluble salt) | >99% (after recrystallization) | Organic Syntheses, CV9P0378 |
| Optically active mandelic acid | Not Specified | Fractional Crystallization | Not Specified | Optically pure | [4] |
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is based on a well-established procedure from Organic Syntheses.
Materials:
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(±)-1,2-Diphenyl-1,2-ethylenediamine
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L-(+)-Tartaric acid
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Ethanol
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Deionized Water
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50% aqueous Sodium Hydroxide (B78521)
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Dichloromethane
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Anhydrous Sodium Sulfate
Procedure:
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Formation of Diastereomeric Salts:
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In a suitable flask, dissolve the racemic diamine in a minimal amount of a hot water/ethanol mixture.
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In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot solvent mixture.
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Combine the two hot solutions and allow the mixture to cool slowly to room temperature.
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The less soluble diastereomeric salt, the (1S,2S)-(-)-diamine-L-(+)-tartrate, will crystallize out.
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Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
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Isolation of (1R,2R)-(+)-1,2-Diphenylethylenediamine:
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The filtrate from the crystallization contains the more soluble diastereomeric salt, the (1R,2R)-(+)-diamine-L-(+)-tartrate.
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Carefully treat the filtrate with 50% aqueous sodium hydroxide until the solution is strongly basic. This will liberate the free diamine.
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Extract the aqueous solution multiple times with dichloromethane.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure to yield the crude (1R,2R)-(+)-1,2-diphenylethylenediamine.
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The product can be further purified by recrystallization.
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Characterization of (+)-1,2-Diphenylethylenediamine
The enantiomerically pure (+)-1,2-diphenylethylenediamine should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Melting Point | 79-83 °C | |
| Specific Rotation [α]D²⁰ | +102° (c = 1 in ethanol) | |
| Enantiomeric Excess (ee) | >99% (by GLC) |
NMR Spectroscopy: (1R,2R)-1,2-diphenylethane-1,2-diamine can be used as a chiral solvating agent for the determination of the enantiomeric purity of chiral carboxylic acids by ¹H NMR spectroscopy.[5]
Process Diagrams
Synthetic Pathway from Benzil
Caption: Overall synthetic pathway from benzil to (+)-1,2-diphenylethylenediamine.
Experimental Workflow for Synthesis and Resolution
Caption: Experimental workflow for the synthesis and resolution of (+)-1,2-diphenylethylenediamine.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
